molecular formula C18H17N5O3 B6126959 N-[(E)-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide

N-[(E)-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide

Cat. No.: B6126959
M. Wt: 351.4 g/mol
InChI Key: KDOWEUAPWQBQSH-SRZZPIQSSA-N
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Description

N-[(E)-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Properties

IUPAC Name

N-[(E)-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-25-14-3-4-15(16(9-14)26-2)17-13(10-20-22-17)11-21-23-18(24)12-5-7-19-8-6-12/h3-11H,1-2H3,(H,20,22)(H,23,24)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOWEUAPWQBQSH-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide typically involves the condensation of 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde with pyridine-4-carboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide is unique due to its specific structural features, such as the presence of both pyrazole and pyridine rings. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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